molecular formula C19H16Cl2N2O B5050867 3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide

3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide

Cat. No.: B5050867
M. Wt: 359.2 g/mol
InChI Key: ZMWONUMYDKBTPK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro groups on the benzamide moiety and a dimethylamino group attached to a naphthalene ring

Properties

IUPAC Name

3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c1-23(2)18-10-9-17(13-5-3-4-6-14(13)18)22-19(24)12-7-8-15(20)16(21)11-12/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWONUMYDKBTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 4-(dimethylamino)naphthalene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and continuous flow processes can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: The compound’s reactivity and stability make it useful in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-[1-(dimethylamino)cyclohexyl]methylbenzamide: Known for its psychoactive properties and use in research on new psychoactive substances.

    3,5-dichloro-N-(4-chlorophenyl)benzamide:

Uniqueness

3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide stands out due to its unique combination of dichloro and dimethylamino groups attached to a naphthalene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and differentiating it from other similar compounds.

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